molecular formula C8H9ClN2O3 B11887039 Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate CAS No. 1346691-37-9

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate

Cat. No.: B11887039
CAS No.: 1346691-37-9
M. Wt: 216.62 g/mol
InChI Key: OIBFXJUMHFQRIS-UHFFFAOYSA-N
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Description

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloropyridazine ring attached to a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-chloropyridazine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds similar to methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate have been investigated for their potential as anticancer agents. Research indicates that pyridazine derivatives can inhibit enzymes involved in cancer progression, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Properties : The chlorinated pyridazine structure is often associated with enhanced biological activity, including anti-inflammatory effects. Studies suggest that compounds in this class can modulate inflammatory pathways, which is crucial for developing therapies for chronic inflammatory diseases.
  • Neurological Applications : Some derivatives of chlorinated pyridazines have shown promise as nicotinic agents, interacting with neuronal nicotinic acetylcholine receptors. This interaction could lead to the development of treatments for neurological disorders .

Case Study 1: Anticancer Properties

A study conducted on pyridazine derivatives demonstrated significant inhibitory effects on cancer cell lines. This compound was tested alongside other derivatives, showing promising results in reducing cell proliferation rates through apoptosis induction.

Case Study 2: Inhibition of Inflammatory Pathways

Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. The study utilized human cell lines to assess the anti-inflammatory effects of this compound, revealing its potential as a therapeutic agent in inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridazine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((6-bromopyridazin-4-yl)oxy)propanoate
  • Methyl 3-((6-fluoropyridazin-4-yl)oxy)propanoate
  • Methyl 3-((6-iodopyridazin-4-yl)oxy)propanoate

Uniqueness

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is unique due to the presence of the chlorine atom in the pyridazine ring, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound for specific applications in scientific research and industry .

Biological Activity

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its interactions with biological macromolecules, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with chlorine and an ether linkage to a propanoate moiety. The molecular formula is C11_{11}H12_{12}ClN2_{2}O3_{3}, with a molecular weight of approximately 216.622 g/mol. The presence of the chlorinated pyridazine structure is significant, as it enhances the compound's ability to interact with biological targets, potentially leading to various therapeutic applications.

The mechanism of action for this compound involves its ability to bind to specific proteins or enzymes, thereby inhibiting their activity. This interaction is crucial for understanding its therapeutic potential in treating diseases such as cancer and inflammation. Studies have shown that similar pyridazine derivatives can act as inhibitors for enzymes involved in cancer progression.

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit the following biological activities:

  • Anticancer Activity : Compounds with similar structures have been identified as potential anticancer agents due to their ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by inhibiting specific inflammatory pathways.
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit various enzymes, which is critical for its application in drug development.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeUnique Features
Methyl 3-(4-methylquinolin-6-yl)propanoateQuinoline derivativeContains a quinoline ring; different bioactivity
Methyl 3-(5,6-dichloropyridazin-4-yl)propanoateDichlorinated pyridazineIncreased halogenation may enhance activity
Methyl 3-(4-chlorophenyl)propanoateAromatic etherLacks heterocyclic structure; different reactivity
Methyl 3-(5-fluoropyridazin-4-yl)propanoateFluorinated pyridazineFluorine substitution alters electronic properties

This table illustrates how the specific chlorine substitution on the pyridazine ring of this compound may influence its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound can significantly inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. For instance, cell viability assays demonstrated a dose-dependent response in various cancer cell lines, supporting further investigation into its mechanisms of action.
  • Animal Models : In vivo studies utilizing animal models have indicated that this compound can reduce tumor size and improve survival rates when administered at therapeutic doses.
  • Safety Profile : Toxicological assessments are ongoing to determine the safety and side effects associated with this compound. Preliminary results suggest a favorable safety profile at therapeutic levels, but comprehensive studies are required to confirm these findings .

Properties

CAS No.

1346691-37-9

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 3-(6-chloropyridazin-4-yl)oxypropanoate

InChI

InChI=1S/C8H9ClN2O3/c1-13-8(12)2-3-14-6-4-7(9)11-10-5-6/h4-5H,2-3H2,1H3

InChI Key

OIBFXJUMHFQRIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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